molecular formula C17H13Cl2N3O B3011896 4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1323621-83-5

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B3011896
CAS No.: 1323621-83-5
M. Wt: 346.21
InChI Key: QRQGFKYRZWDGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C17H13Cl2N3O and its molecular weight is 346.21. The purity is usually 95%.
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Biological Activity

4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride, also known as JNJ-77771, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

  • IUPAC Name : 4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile; hydrochloride
  • Molecular Formula : C17H13ClN3O
  • Molecular Weight : 346.21 g/mol
  • Purity : Typically ≥ 95%

The unique structure of this compound includes a quinoline ring system with a methoxy group at the 8-position and a cyano group at the 3-position, contributing to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties.

  • Mechanism of Action : The compound has been shown to inhibit bacterial growth by targeting essential cellular processes. It demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
E. coli16 µg/mL
S. aureus4 µg/mL

These findings suggest potential clinical applications in treating resistant bacterial infections, although further studies are needed to evaluate its efficacy in vivo .

Antiviral Activity

Limited studies have explored the antiviral properties of this compound, particularly against human cytomegalovirus (HCMV).

  • Efficacy : Preliminary results indicate that it may inhibit viral replication, although the exact mechanism remains unclear. Further research is required to confirm these findings and assess the compound's potential as an antiviral agent .

Anticancer Activity

This compound has shown promise in cancer research due to its ability to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways.

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • Inhibition of FLT3 Kinase : Studies have demonstrated that JNJ-77771 effectively inhibits FLT3, a receptor tyrosine kinase involved in AML development. This inhibition leads to reduced proliferation of AML cells in vitro .
  • Breast Cancer :
    • Cell Line Studies : In vitro assays on breast cancer cell lines revealed that the compound induces apoptosis and inhibits cell migration at concentrations as low as 10 µM .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeFindingsReferences
AntibacterialEffective against MRSA and E. coli
AntiviralPotential activity against HCMV
AnticancerInhibits FLT3 kinase; induces apoptosis

Properties

IUPAC Name

4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQGFKYRZWDGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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